3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and a triazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzyl chloride with sodium thiolate to form 4-methoxybenzyl thiol. This intermediate is then reacted with 3-methylbenzyl bromide in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Thiazole derivatives: Contain a similar heterocyclic ring structure but with sulfur and nitrogen atoms.
Uniqueness
3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and its triazole ring structure
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-12-4-3-5-14(10-12)16-19-20-17(21(16)18)23-11-13-6-8-15(22-2)9-7-13/h3-10H,11,18H2,1-2H3 |
InChI Key |
GNELIKVIHBVFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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